4-{1-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(2-fluoroph enyl)pyrrolidin-2-one
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Overview
Description
Molecular Structure Analysis
The molecular formula of the compound is C28H28FN3O3. It contains a benzimidazole ring, which is a fused aromatic ring structure consisting of a benzene ring and an imidazole ring . The compound also contains a pyrrolidinone ring, which is a five-membered ring with one nitrogen atom and one carbonyl group .Chemical Reactions Analysis
Benzimidazole derivatives are known to participate in a variety of chemical reactions, often acting as ligands in coordination chemistry . Pyrrolidinone derivatives can undergo reactions at the carbonyl group, such as reduction to form pyrrolidines .Scientific Research Applications
Anticancer Activity
This compound has shown promise in the field of oncology. The structural similarity to other compounds with known anticancer properties suggests that it may inhibit the growth of cancer cells. For instance, derivatives of the pyrrolidin-2-one have been evaluated for their anticancer potential using MCF-7 cell lines . This indicates that our compound could also be tested against various cancer cell lines to determine its efficacy in inhibiting tumor growth.
Antimicrobial Potential
Compounds with benzimidazole as part of their structure have been associated with antimicrobial activity. This makes the compound a candidate for developing new antimicrobial agents that could be effective against resistant strains of bacteria and other pathogens .
Antioxidant Properties
The oxidative stress response in biological systems is a key area of research, particularly in the context of aging and degenerative diseases. The compound’s structure, which includes a benzimidazole moiety, is known to possess antioxidant properties, suggesting its potential use in combating oxidative stress-related damage .
Neuroprotective Effects
Neurodegenerative diseases are a growing concern, and research into neuroprotective agents is vital. The compound’s ability to interact with acetylcholinesterase (AchE) suggests potential applications in the treatment of diseases like Alzheimer’s, where AchE inhibitors play a therapeutic role .
Anti-inflammatory Activity
Inflammation is a common pathological process underlying many diseases. The compound’s structural features suggest that it may have anti-inflammatory properties, which could be harnessed to develop new treatments for chronic inflammatory conditions .
Behavioral and Cognitive Studies
The interaction of this compound with the cholinergic nervous system implies potential applications in behavioral and cognitive research. It could be used to study the effects of AchE inhibition on behavior and cognition, providing insights into the functioning of the nervous system .
Safety and Hazards
The safety and hazards associated with this compound are not known. As with all chemicals, it should be handled with care, using appropriate personal protective equipment.
Future Directions
Mechanism of Action
Target of Action
Benzimidazole derivatives have been recognized as key functional proteins in bacterial cell division . They are also used as n-type dopants for C60 fullerene, which is an n-type semiconductor in organic and printed electronics .
Mode of Action
It is known that benzimidazole derivatives can interact with their targets to disrupt bacterial cell division . As an n-type dopant, it can donate electrons to the semiconductor, altering its electrical properties .
Biochemical Pathways
It is known that benzimidazole derivatives can affect bacterial cell division . As an n-type dopant, it can influence the electrical properties of semiconductors .
Pharmacokinetics
It is known to be efficient over a large range of polymers and small molecule derivatives, and is generally considered to be air stable . It shows conductivity of 2 × 10 −3 S/cm as a dopant .
Result of Action
It is known that benzimidazole derivatives can disrupt bacterial cell division . As an n-type dopant, it can alter the electrical properties of semiconductors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its efficiency as an n-type dopant can be influenced by the type of polymer or small molecule derivative it is used with . Its air stability suggests that it may be less susceptible to degradation in the presence of oxygen .
properties
IUPAC Name |
4-[1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28FN3O3/c1-18-11-12-22(13-19(18)2)35-17-21(33)16-32-26-10-6-4-8-24(26)30-28(32)20-14-27(34)31(15-20)25-9-5-3-7-23(25)29/h3-13,20-21,33H,14-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOSBXYMZWVJCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5F)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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